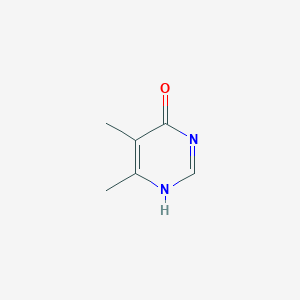

5,6-dimethyl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

5,6-dimethyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHJGXIOEURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC=NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

The compound “5,6-dimethyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound “5,6-dimethyl-1H-pyrimidin-4-one” has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of the compound “5,6-dimethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are not well-documented in the public domain. similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

The following section compares 5,6-dimethyl-1H-pyrimidin-4-one with analogous pyrimidinone derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|---|

| 5,6-Dimethyl-1H-pyrimidin-4-one | 34916-78-4 | 5-CH₃, 6-CH₃ | C₆H₈N₂O | 124.14 | Methyl groups enhance hydrophobicity |

| 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | 40778-16-3 | 2-N(CH₃)₂, 5-CH₃, 6-CH₃ | C₈H₁₃N₃O | 167.21 | Dimethylamino group increases basicity |

| 5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one | 61693-31-0 | 2-N(CH₃)₂, 5-NH₂, 6-NH₂ | C₆H₁₁N₅O | 169.18 | Amino groups enhance nucleophilicity |

| 2,6-Dimethyl-4(1H)-pyrimidinone | Not specified | 2-CH₃, 6-CH₃ | C₆H₈N₂O | 124.14 | Methyl groups at 2- and 6-positions |

| 6-Ethyl-5-fluoropyrimidin-4(3H)-one | Not specified | 5-F, 6-CH₂CH₃ | C₆H₇FN₂O | 154.13 | Fluorine enhances electronegativity |

Physicochemical Properties

- Melting Points: 5,6-Dimethyl-1H-pyrimidin-4-one: 202–204°C . 2,6-Dimethyl-4(1H)-pyrimidinone: Likely lower than 202°C due to reduced steric hindrance .

- Basicity: The pKa of 5,6-dimethyl-1H-pyrimidin-4-one (9.62) is higher than that of 2,6-dimethyl-4(1H)-pyrimidinone (estimated ~8–9), reflecting the electron-donating effect of methyl groups at the 5- and 6-positions .

- Hydrophobicity: The dimethylamino derivative (logP ~1.17) is more lipophilic than 5,6-dimethyl-1H-pyrimidin-4-one (logP ~0.57), influencing its pharmacokinetic properties .

Key Research Findings

- Synthetic Challenges: The discontinuation of 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one highlights synthetic difficulties, possibly due to steric hindrance or purification issues .

- Biological Activity: Fluorinated analogs like 6-ethyl-5-fluoropyrimidin-4(3H)-one exhibit enhanced bioavailability compared to non-fluorinated counterparts .

- Regulatory Status: 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS 135-10-4) is registered under EU REACH, indicating regulatory scrutiny for industrial use .

Q & A

Q. Table 1. Synthetic Routes for Pyrimidinone Derivatives

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| Thieno-pyrimidinone (2l) | Cyclocondensation with S-aryl | 83 | |

| 4,6-Dihydroxy-2-methyl | NaOH-mediated cyclization | 99 |

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing substituted pyrimidinones?

Methodological Answer:

Contradictions in NMR or mass spectrometry data often arise from tautomerism or regioisomerism. For 5,6-dimethyl derivatives:

- Tautomeric analysis : Use variable-temperature NMR (VT-NMR) to observe keto-enol equilibria. For example, 2-amino-6-methylpyrimidin-4-one exhibits tautomerism detectable at 298 K vs. 323 K .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5- vs. 6-methyl substitution) via single-crystal analysis, as demonstrated for 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one (R-factor = 0.035) .

- HRMS validation : Confirm molecular formulas using high-resolution mass spectrometry to rule out isobaric interference .

Basic: Which analytical techniques are critical for confirming the structure of 5,6-dimethyl-1H-pyrimidin-4-one?

Methodological Answer:

- 1H/13C NMR : Assign methyl group signals (δ ~2.3–2.5 ppm for CH3) and carbonyl resonances (δ ~160–170 ppm for C=O). Cross-peaks in 2D NMR (e.g., HSQC) confirm connectivity .

- IR spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- Elemental analysis : Match experimental vs. theoretical C, H, N percentages (e.g., C7H8N2O: C 59.98%, H 5.79%, N 19.98%) .

Advanced: What strategies are effective in studying the tautomeric behavior of 5,6-dimethyl-1H-pyrimidin-4-one in different solvents?

Methodological Answer:

- Solvent polarity studies : Compare tautomer ratios in DMSO (polar aprotic) vs. CDCl3 (nonpolar) using 1H NMR. Polar solvents stabilize the keto form by solvating the carbonyl group .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer stability. For 2-amino-4-oxo derivatives, the keto form is typically 5–8 kcal/mol more stable than enol .

- Isotopic labeling : Use 15N-labeled analogs to track proton exchange dynamics via 15N NMR .

Basic: How can reaction conditions be optimized to introduce substituents at the 5- and 6-positions of pyrimidinone?

Methodological Answer:

- Electrophilic substitution : Use methyl iodide or dimethyl sulfate in basic media (e.g., NaH/DMF) for regioselective methylation.

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at specific positions .

- Protection-deprotection : Temporarily protect the 4-oxo group with trimethylsilyl chloride to prevent side reactions during substitution .

Advanced: How to design experiments to evaluate the bioactivity of 5,6-dimethyl-1H-pyrimidin-4-one derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., sulfanyl, carboxyl) and test against target enzymes (e.g., kinases) using fluorescence-based assays .

- Molecular docking : Screen derivatives against protein databases (e.g., PDB ID 3Q4Z) to predict binding modes.

- In vitro toxicity : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays, prioritizing compounds with IC50 > 50 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.